Enterolactone

Description

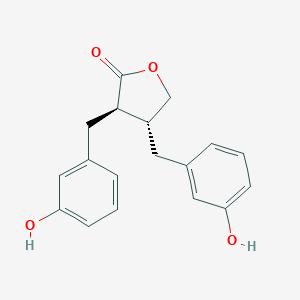

Structure

3D Structure

Propriétés

Numéro CAS |

78473-71-9 |

|---|---|

Formule moléculaire |

C18H18O4 |

Poids moléculaire |

298.3 g/mol |

Nom IUPAC |

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |

Clé InChI |

HVDGDHBAMCBBLR-PBHICJAKSA-N |

SMILES isomérique |

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

SMILES canonique |

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |

Origine du produit |

United States |

Foundational & Exploratory

The Synthesis of Enterolactone by Gut Microbiota: A Technical Guide for Researchers

Abstract

Enterolactone, a mammalian lignan produced through the metabolic action of the gut microbiota on dietary plant lignans, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides an in-depth overview of the enterolactone synthesis pathway, detailing the key microbial players, enzymatic transformations, and relevant experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in studying the intricate interplay between diet, the gut microbiome, and host health. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical metabolic process.

Introduction

Plant lignans are a class of polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed, sesame seeds, and whole grains being particularly rich sources.[1] Upon ingestion, these dietary lignans, such as secoisolariciresinol and matairesinol, are not readily absorbed by the host but are instead metabolized by the intestinal microbiota into the more bioactive enterolignans, primarily enterodiol and enterolactone.[2] Enterolactone, in particular, is the subject of extensive research due to its estrogenic and anti-estrogenic properties, as well as its antioxidant and antiproliferative effects.[3] The capacity to produce enterolactone varies significantly among individuals, a phenomenon attributed to differences in the composition and metabolic activity of their gut microbiota.[4] A deeper understanding of the microbial synthesis of enterolactone is crucial for developing novel therapeutic strategies targeting the gut microbiome to enhance the production of this beneficial metabolite.

The Enterolactone Synthesis Pathway

The conversion of plant lignans to enterolactone is a multi-step process carried out by a consortium of anaerobic bacteria in the colon. The pathway involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[5]

Precursor Plant Lignans

A variety of plant lignans can serve as precursors for enterolactone synthesis. The most extensively studied precursors are:

-

Secoisolariciresinol diglucoside (SDG): Abundant in flaxseed, SDG is a primary precursor.[2]

-

Matairesinol: Found in sources like sesame seeds and whole grains.[2]

-

Pinoresinol and Lariciresinol: Present in various plant-based foods.[1]

Key Transformation Steps

The conversion process can be broadly categorized into the following stages:

-

Deglycosylation: Plant lignans often exist as glycosides, such as SDG. The initial step is the removal of these sugar moieties by bacterial β-glucosidases to release the aglycone form (e.g., secoisolariciresinol).[6]

-

Demethylation: The methoxy groups on the aromatic rings of the lignan aglycones are removed by bacterial demethylases.[7]

-

Dehydroxylation: Hydroxyl groups are subsequently removed from the lignan structure.[7]

-

Dehydrogenation (Oxidation): The intermediate, enterodiol, is oxidized to form enterolactone.[7]

The following diagram illustrates the primary conversion pathway from secoisolariciresinol diglucoside (SDG) to enterolactone.

Key Microbial Species

While no single bacterial species has been identified that can independently convert plant lignans to enterolactone, several species have been shown to perform specific steps in the pathway.[8] The conversion is a community effort involving various bacteria. Key players identified include:

-

Bacteroides species (e.g., B. ovatus): Involved in the initial deglycosylation of lignan glycosides.[8]

-

Clostridium species: Also implicated in deglycosylation.[8]

-

Peptostreptococcus productus: Capable of demethylation.[9]

-

Eggerthella lenta: Performs dehydroxylation.[9]

-

Eubacterium species: Involved in various transformation steps.[10]

-

Ruminococcaceae and Lachnospiraceae families: Abundance of these families is associated with higher enterolactone production.[11]

Quantitative Data on Enterolactone Synthesis

The production of enterolactone is highly variable and influenced by diet, individual gut microbiota composition, and other factors. The following tables summarize key quantitative findings from the literature.

Table 1: Concentration of Enterolignan-Producing Bacteria in Human Feces

| Bacterial Group | Mean Concentration (CFU/g of feces) | Reference |

| Enterodiol-producing bacteria | 6 x 10⁸ | [12] |

| Enterolactone-producing bacteria | 3 x 10⁵ | [12] |

Table 2: Enterolignan Production from Various Food Sources via In Vitro Fermentation with Human Fecal Microbiota

| Food Group | Mean Lignan Production (µ g/100g ) | Reference |

| Oilseeds (e.g., Flaxseed) | 20,461 ± 12,685 | [13] |

| Dried Seaweeds | 900 ± 247 | [13] |

| Whole Legumes | 562 ± 211 | [13] |

| Cereal Brans | 486 ± 90 | [13] |

| Whole Grain Cereals | 359 ± 81 | [13] |

| Vegetables | 144 ± 23 | [13] |

| Fruits | 84 ± 22 | [13] |

Table 3: Association between Bacterial Species Abundance and Plasma Enterolactone Levels

| Bacterial Species | Association with Enterolactone Levels | Reference |

| Coprococcus sp. ART55/1 | Positive | [8] |

| Faecalibacterium prausnitzii | Positive | [8] |

| Alistipes shahii | Positive | [8] |

| Butyrivibrio crossotus | Positive | [8] |

| Methanobrevibacter smithii | Positive | [8] |

| Bacteroides dorei | Negative | [8] |

| Bacteroides fragilis | Negative | [8] |

| Clostridium bolteae | Negative | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying enterolactone synthesis.

Anaerobic Cultivation of Lignan-Metabolizing Bacteria

Objective: To culture and isolate anaerobic bacteria from fecal samples capable of metabolizing lignans.

Materials:

-

Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

-

Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Brain Heart Infusion, Brucella Broth) supplemented with lignan precursors (e.g., 100 µM SDG)

-

Fresh fecal samples

-

Sterile, anaerobic dilution buffers

-

Incubator at 37°C

Protocol:

-

Prepare all media and materials under anaerobic conditions.

-

Collect fresh fecal samples and immediately transfer them into an anaerobic chamber.

-

Homogenize a fecal sample (e.g., 1g) in a sterile, anaerobic dilution buffer.

-

Prepare serial dilutions of the fecal slurry.

-

Inoculate PRAS agar plates or broth tubes with the dilutions.

-

Incubate the cultures under anaerobic conditions at 37°C for 48-72 hours or until growth is observed.

-

Monitor the conversion of lignan precursors to enterodiol and enterolactone in broth cultures using HPLC-MS/MS.

-

Isolate individual colonies from agar plates for further characterization.

Preparation of Bacterial Cell-Free Extracts

Objective: To prepare crude cell extracts to assay for specific enzymatic activities in the enterolactone synthesis pathway.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)

-

Lysozyme

-

Sonication equipment or French press

-

High-speed centrifuge

-

Protein quantification assay (e.g., Bradford assay)

Protocol:

-

Harvest bacterial cells from a late-logarithmic phase culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.

-

Lyse the cells using either enzymatic (lysozyme) or physical methods (sonication or French press).

-

Centrifuge the lysate at high speed (e.g., 27,000 x g for 20 minutes at 4°C) to remove cell debris.

-

Collect the supernatant, which contains the cell-free extract.

-

Determine the protein concentration of the extract.

-

Store the cell-free extract at -80°C for future enzyme assays.

HPLC-MS/MS Analysis of Lignans and Metabolites

Objective: To quantify enterolactone and its precursors in biological samples (e.g., culture media, plasma, urine).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Plasma):

-

Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient from a low to a high percentage of mobile phase B.

-

Ionization Mode: Negative electrospray ionization (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Table 4: Example MRM Transitions for Lignan Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Enterolactone | 297 | 253 |

| Enterodiol | 301 | 253 |

| Secoisolariciresinol | 361 | 165 |

Signaling Pathways Modulated by Enterolactone

Enterolactone's biological effects are mediated through its interaction with various cellular signaling pathways.

Estrogen Receptor Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][14] Its effects can be either estrogenic or anti-estrogenic depending on the tissue and the local estrogen concentration.

ERK/NF-κB/Snail Signaling Pathway

In the context of cancer, particularly triple-negative breast cancer, enterolactone has been shown to inhibit the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) by suppressing the ERK/NF-κB/Snail signaling pathway.[1][2]

References

- 1. cancerbiomed.org [cancerbiomed.org]

- 2. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]

- 3. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. academic.oup.com [academic.oup.com]

- 8. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Mammalian lignan production from various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enterolactone Precursors in Plant-Based Diets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the primary enterolactone precursors found in plant-based diets, their quantitative distribution in various foodstuffs, and the metabolic pathways governing their conversion. Detailed experimental protocols for the extraction and quantification of these precursors and enterolactone are provided, alongside visualizations of key signaling pathways modulated by enterolactone, to support further research and drug development in this promising area.

Introduction to Enterolactone and its Precursors

Enterolactone is an endogenously produced compound, metabolized by the intestinal microflora from dietary plant lignans.[1] It is not found in plants itself. The primary dietary precursors of enterolactone are the plant lignans secoisolariciresinol (often found as its diglucoside, SDG), matairesinol, pinoresinol, and lariciresinol.[2][3] These phytoestrogens are phenolic compounds widely distributed in the plant kingdom.[4] Upon ingestion, these precursors undergo a series of transformations by the gut microbiota to yield enterodiol, which can then be oxidized to enterolactone.[1] Due to its structural similarity to endogenous estrogens, enterolactone can interact with estrogen receptors and modulate estrogenic signaling pathways, contributing to its biological activities.[5][6]

Quantitative Distribution of Enterolactone Precursors in Plant-Based Foods

The concentration of lignans in plant-based foods varies considerably. Flaxseed is recognized as the richest dietary source of lignan precursors, particularly secoisolariciresinol diglucoside (SDG).[3][7] Other significant sources include sesame seeds, whole grains, legumes, fruits, and vegetables.[2][4] The following tables summarize the quantitative data on the major enterolactone precursors in a variety of plant-based foods.

Table 1: Lignan Content in Seeds and Nuts (μ g/100g )

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

| Flaxseed | 301,129 | - | - | - | 301,129 |

| Sesame Seeds | - | - | 29,331 | 9,470 | 38,801 |

| Sunflower Seeds | - | - | - | - | 891 |

| Cashew Nuts | - | - | - | - | 629 |

| Poppy Seeds | 14 | 12 | - | 10 | 36 |

Data compiled from Milder et al. (2005) and other sources.[3][8]

Table 2: Lignan Content in Grains and Grain Products (μ g/100g )

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

| Rye Bran | - | - | - | - | 764 |

| Wheat Bran | - | - | - | - | 450 |

| Oat Bran | - | - | - | - | 120 |

| Barley | - | - | - | - | 85.93 |

| Oats | - | - | - | - | 56.33 |

| Wheat | - | - | - | - | 7-7239.3 |

Data compiled from Milder et al. (2005) and Thompson et al. (2006).[2][3]

Table 3: Lignan Content in Vegetables (μ g/100g )

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

| Brassica Vegetables | - | - | - | - | 185-2321 |

| Garlic | - | - | - | - | 200 |

| French Beans | - | - | - | - | 150 |

| Carrots | - | - | - | - | 100 |

Data compiled from Milder et al. (2005).[3]

Table 4: Lignan Content in Fruits (μ g/100g )

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

| Apricots | - | - | - | - | 450 |

| Strawberries | - | - | - | - | 200 |

| Peaches | - | - | - | - | 150 |

Data compiled from Milder et al. (2005).[3]

Table 5: Lignan Content in Beverages (μ g/100ml )

| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |

| Red Wine | - | - | - | - | 91 |

| Coffee | - | - | - | - | 37 |

| Tea | - | - | - | - | 12 |

Data compiled from Milder et al. (2005).[2][3]

Metabolic Pathway of Enterolactone Precursors

The conversion of plant lignans to enterolactone is a multi-step process mediated by the gut microbiota. The general pathway is as follows:

-

Deglycosylation: Lignan glycosides, such as SDG, are first hydrolyzed by bacterial glycosidases to release the aglycones (e.g., secoisolariciresinol).[9]

-

Demethylation and Dehydroxylation: The aglycones undergo further enzymatic modifications, including demethylation and dehydroxylation.

-

Conversion to Enterodiol: Secoisolariciresinol is converted to enterodiol, while matairesinol can also be converted to enterodiol.

-

Oxidation to Enterolactone: Enterodiol is subsequently oxidized to enterolactone.[1]

Metabolic conversion of plant lignans to enterolactone.

Experimental Protocols

Extraction of Lignans from Plant Material (e.g., Flaxseed)

This protocol is adapted from methods described for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds.[7][10]

Materials:

-

Defatted flaxseed flour

-

Dioxane/ethanol (1:1, v/v)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Deionized water

Procedure:

-

Extraction:

-

Weigh 1 g of defatted flaxseed flour into a flask.

-

Add 20 mL of dioxane/ethanol (1:1, v/v) and reflux for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction on the residue with another 20 mL of dioxane/ethanol.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

-

Alkaline Hydrolysis:

-

Dissolve the dried extract in 10 mL of 1 M NaOH.

-

Heat the solution at 60°C for 2 hours to hydrolyze the SDG polymer.

-

Cool the solution and neutralize to pH 7 with 1 M HCl.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the neutralized hydrolysate onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove impurities.

-

Elute the lignans with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness and reconstitute in a known volume of mobile phase for analysis.

-

Workflow for lignan extraction from flaxseed.

Quantification of Lignans by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the quantification of SDG.[7][10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Quantification:

-

Prepare a calibration curve using a pure SDG standard of known concentrations.

-

Inject the prepared sample extracts and quantify the SDG content by comparing the peak area to the calibration curve.

Quantification of Lignans by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for lignan analysis by GC-MS, often requiring derivatization.[11][12]

Sample Preparation:

-

Perform the extraction and hydrolysis as described in section 4.1.

-

The dried extract is then subjected to derivatization to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the sample with the derivatizing agent at 70°C for 30 minutes.

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 50-650.

Quantification:

-

Use isotopically labeled internal standards for accurate quantification.

-

Identify lignan derivatives based on their retention times and mass spectra compared to standards.

-

Quantify by selected ion monitoring (SIM) of characteristic ions.

Signaling Pathways Modulated by Enterolactone

Enterolactone has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis.

Estrogen Receptor (ER) Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[5][13] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the target tissue and the local estrogen concentration.

Enterolactone modulation of estrogen receptor signaling.

IGF-1R, PI3K/Akt, and MAPK/ERK Signaling

In cancer cell lines, enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[14] This inhibition leads to downstream effects on the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

Inhibition of IGF-1R signaling by enterolactone.

Conclusion

This technical guide provides a foundational understanding of enterolactone precursors in plant-based diets, their quantification, and their biological activities. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further investigation into the precise mechanisms of action of enterolactone and its precursors will be crucial for harnessing their full therapeutic potential.

References

- 1. bcerp.org [bcerp.org]

- 2. mdpi.com [mdpi.com]

- 3. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - ProQuest [proquest.com]

- 9. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 12. Czech Journal of Food Sciences: Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method [cjfs.agriculturejournals.cz]

- 13. utupub.fi [utupub.fi]

- 14. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enterolactone's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enterolactone (EL), a mammalian lignan derived from dietary plant lignans, has garnered significant attention for its potent anti-cancer properties. Numerous in vitro and in vivo studies have demonstrated its ability to inhibit cancer progression across various stages, including proliferation, survival, angiogenesis, and metastasis.[1][2] This document provides a detailed technical overview of the molecular mechanisms underpinning the anti-neoplastic activities of enterolactone, focusing on its impact on key cellular processes such as cell cycle regulation, apoptosis, and critical signaling pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

Enterolactone exerts its anti-cancer effects through a multi-pronged approach, targeting several fundamental processes that are typically dysregulated in cancer cells. The primary mechanisms include the induction of cell cycle arrest, activation of apoptotic pathways, inhibition of angiogenesis, and modulation of key oncogenic signaling cascades.[1]

Induction of Cell Cycle Arrest

A significant body of evidence points to enterolactone's ability to halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[3][4] This effect is particularly pronounced in non-small cell lung cancer (NSCLC) and prostate cancer cells.[3][5]

The molecular mechanism involves the orchestrated modulation of key G1 phase regulators:

-

Downregulation of G1 Cyclins and CDKs: Enterolactone treatment leads to a marked decrease in the mRNA and protein expression of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[3][4] These proteins form complexes that are essential for progression through the G1 phase.[3]

-

Upregulation of CDK Inhibitors: Concurrently, enterolactone increases the levels of the CDK inhibitor p21WAF1/CIP1, a negative regulator of the cell cycle that binds to and inhibits the activity of Cyclin-CDK complexes.[3][4]

-

Inhibition of Retinoblastoma (pRb) Phosphorylation: The downregulation of Cyclin-CDK complexes and upregulation of p21 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb). Hypo-phosphorylated pRb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for the G1-S phase transition, such as cdc25A.[3]

This cascade of events effectively blocks cells in the G1 phase, preventing them from entering the S phase and replicating their DNA, thereby inhibiting proliferation.[3][4]

References

- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Enterolactone: A Technical Guide

Introduction

Enterolactone (ENL) is a bioactive mammalian lignan produced by the gut microbiota from the metabolism of dietary plant lignans.[1][2] Plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, are abundant in foods like flaxseed, sesame seeds, whole grains, fruits, and vegetables.[1][3] Following ingestion, these precursors are converted by intestinal bacteria into the enterolignans, primarily enterodiol (ED) and enterolactone.[3][4] Enterodiol can be further oxidized to enterolactone.[5] Due to its potential role in human health, including associations with reduced risk for chronic diseases like hormone-dependent cancers and cardiovascular disease, understanding the pharmacokinetics and bioavailability of enterolactone is of significant interest to researchers and drug development professionals.[2][6] This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of enterolactone, details of experimental methodologies, and a summary of its influence on key signaling pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of dietary lignans to circulating enterolactone is a multi-step process involving extensive metabolism by both gut microbes and human enzymes.

Absorption

Plant lignans are ingested primarily as glycosides, which are hydrolyzed by intestinal bacteria to their aglycone forms.[3] These aglycones, such as secoisolariciresinol and matairesinol, undergo a series of demethylation and dehydroxylation reactions by various bacterial genera in the colon to form enterodiol and enterolactone.[3] Enterodiol itself can be converted to enterolactone by intestinal bacteria.[5] Once formed in the large intestine, enterolactone and enterodiol are absorbed.[3][7] Studies show that enterolignans begin to appear in plasma approximately 8-10 hours after the ingestion of their plant precursors, indicative of the time required for microbial conversion in the colon.[6][8]

Distribution

Following absorption, enterolactone is distributed throughout the body via the systemic circulation.[9] It has been detected in various tissues, including the intestine, liver, kidney, breast, heart, and brain, with higher concentrations typically found in the liver and kidney.[9] In plasma, enterolactone is found in its free form as well as conjugated to glucuronic acid and sulfate.[10] Enterolactone glucuronide is the major conjugated form found in human plasma.[10] The unbound fraction of enterolactone in rat plasma is reported to be 2%, suggesting significant plasma protein binding.[9]

Metabolism

Enterolactone undergoes extensive phase II metabolism, primarily in the gut epithelium and the liver.[3][11] The main metabolic pathways are glucuronidation and sulfation, which result in the formation of enterolactone-glucuronide and enterolactone-sulfate.[3][11] These conjugation reactions increase the water solubility of enterolactone, facilitating its excretion.[3] Some of the conjugated enterolignans secreted in bile can undergo enterohepatic recycling, where they are re-excreted into the intestine and potentially reabsorbed.[3][12] Further metabolism can occur through aromatic monohydroxylation, creating novel metabolites that have been identified in human urine.[13]

Excretion

The primary route of excretion for enterolactone and its metabolites is via the urine.[3][5] After a single dose of a lignan precursor, up to 40% can be recovered in the urine as enterolignans within three days, with enterolactone accounting for the majority (around 58%) of this.[6][7][8] Enterolignans are also excreted in the feces.[5] The half-life of enterolactone is significantly longer than that of enterodiol, contributing to its predominance in circulation and urine.[3][6]

Pharmacokinetic Parameters

Quantitative analysis of enterolactone pharmacokinetics provides crucial data for understanding its behavior in the body. The following tables summarize key parameters from human studies.

Table 1: Pharmacokinetic Parameters of Enterolignans After a Single Oral Dose of Secoisolariciresinol Diglucoside (SDG) (1.31 µmol/kg)

| Parameter | Enterodiol (Mean ± SD) | Enterolactone (Mean ± SD) |

| Tmax (h) | 14.8 ± 5.1 | 19.7 ± 6.2 |

| Elimination Half-life (t½) (h) | 4.4 ± 1.3 | 12.6 ± 5.6 |

| AUC (nmol/L·h) | 966 ± 639 | 1762 ± 1117 |

| Mean Residence Time (h) | 20.6 ± 5.9 | 35.8 ± 10.6 |

Source: Kuijsten et al., 2005[6][8]

Table 2: Pharmacokinetic Parameters After a Single Oral Dose of 36 mg 7-Hydroxymatairesinol (7-HMR)

| Analyte | Cmax | Tmax (h) |

| 7-HMR | 757.08 ng/mL | 1 |

| Enterolactone (ENL) | 4.8 ng/mL | 24 |

Source: Udani et al., 2007[14][15]

Bioavailability

The bioavailability of enterolactone is highly dependent on the activity of an individual's gut microbiota and the nature of the dietary source of plant lignans.[1] There is considerable inter-individual variation in the ability to produce enterolignans.[5] The physical form of the food source also plays a critical role. For instance, the bioavailability of enterolignans is substantially enhanced when flaxseed is crushed or milled compared to when it is consumed whole.[16] The relative bioavailability from whole flaxseed was found to be only 28% of that from ground flaxseed, while crushed flaxseed was 43% as bioavailable as ground.[16]

Experimental Protocols

Accurate quantification of enterolactone and its metabolites is essential for pharmacokinetic studies.

Quantification of Enterolactone in Plasma by LC-MS/MS

A common and highly sensitive method for quantifying enterolactone and its conjugates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][17]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Chromatography and Mass Spectrometry:

-

LC System: A high-performance liquid chromatography system is used for separation.

-

Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) mode is used for detection.

-

Quantification: Isotope dilution is often employed, using labeled internal standards (e.g., 13C3-enterolactone) to ensure accuracy.[17] The method can be designed to quantify free enterolactone, enterolactone-glucuronide, and enterolactone-sulfate directly.[10]

-

-

Method Validation:

-

The method is validated for accuracy, precision, linearity, and sensitivity.

-

The Lower Limit of Quantification (LLOQ) for enterolactone sulfate has been reported as low as 16 pM, 26 pM for enterolactone glucuronide, and 86 pM for free enterolactone, demonstrating very high sensitivity.[10]

-

In Vivo Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetics of enterolactone involves the following steps:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Washout Period: Subjects undergo a washout period where they consume a diet low in lignans to establish baseline levels.[16]

-

Dosing: A single oral dose of a purified plant lignan precursor, such as secoisolariciresinol diglucoside (SDG) or 7-hydroxymatairesinol (7-HMR), is administered.[6][14]

-

Sample Collection:

-

Blood: Serial blood samples are collected at multiple time points before and after dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations over time.[6][15]

-

Urine: Complete 24-hour urine collections are often performed for several days to measure cumulative excretion.[6][7]

-

-

Sample Analysis: Plasma and urine samples are analyzed for enterolactone and its metabolites using a validated method like LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualizations

Metabolic and Experimental Workflows

The following diagrams illustrate the metabolic pathway of dietary lignans to enterolactone and a typical experimental workflow for its quantification.

Caption: Conversion of dietary lignans to enterolactone by gut microbiota.

Caption: Workflow for quantifying enterolactone in plasma via LC-MS/MS.

Signaling Pathways

Enterolactone has been shown to modulate several key cellular signaling pathways.

-

Estrogen Receptor (ER) Signaling: Enterolactone is classified as a phytoestrogen and can activate estrogen receptor-mediated transcription, with a preference for ERα.[19] This activation can trigger non-genomic estrogen signaling pathways, including the Erk1/2 and PI3K/Akt pathways.[20][21]

Caption: Enterolactone activates non-genomic ER signaling pathways.

-

Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling: At nutritionally relevant concentrations, enterolactone can inhibit the IGF-1 receptor signaling pathway, which is critical for the growth and progression of certain cancers.[22]

Caption: Enterolactone inhibits IGF-1R and downstream signaling.

-

NF-κB Signaling: Enterolactone has demonstrated immunomodulatory effects by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It can prevent the degradation of I-κB, which in turn inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines like TNF-α.[23]

Caption: Enterolactone inhibits NF-κB activation by stabilizing I-κB.

Conclusion

The pharmacokinetics of enterolactone are complex, characterized by extensive microbial metabolism in the gut, absorption from the colon, significant phase II conjugation, and enterohepatic recycling before ultimate excretion.[3] Bioavailability is highly variable and influenced by both host microbial factors and the dietary matrix.[5][16] The relatively long half-life of enterolactone compared to its precursor enterodiol allows it to accumulate in plasma and serve as a reliable biomarker of lignan intake.[6] Understanding these pharmacokinetic properties, alongside its mechanisms of action on key signaling pathways, is fundamental for evaluating the health effects of lignan-rich diets and for the potential development of enterolactone as a therapeutic agent or nutraceutical.[2]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcerp.org [bcerp.org]

- 6. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. anis.au.dk [anis.au.dk]

- 11. Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel metabolites of the mammalian lignans enterolactone and enterodiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The relative bioavailability of enterolignans in humans is enhanced by milling and crushing of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

- 21. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Enterolactone as a Biomarker for Lignan Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a key metabolite produced by the gut microbiota from the dietary intake of lignans, a class of phytoestrogens found in a variety of plant-based foods. Emerging as a significant biomarker, enterolactone provides a more accurate reflection of lignan exposure and metabolism than dietary intake assessment alone. Its potential role in modulating hormone-dependent signaling pathways has positioned it as a molecule of interest in the prevention and treatment of various chronic diseases, including hormone-related cancers and cardiovascular conditions. This technical guide provides a comprehensive overview of enterolactone, focusing on its quantitative relationship with lignan intake, detailed experimental protocols for its analysis, and its impact on key cellular signaling pathways.

Data Presentation: Quantitative Relationship between Lignan Intake and Enterolactone Levels

The concentration of enterolactone in biological fluids is directly influenced by the dietary intake of lignan precursors. The following tables summarize the lignan content in various foods and the observed correlation between lignan intake and circulating enterolactone levels from human and animal studies.

Table 1: Lignan Content of Selected Foods

| Food Item | Predominant Lignans | Total Lignan Content (mg/100g) |

| Flaxseed | Secoisolariciresinol diglucoside (SDG) | 85.5 - 370 |

| Sesame Seed | Sesamin, Pinoresinol, Lariciresinol | 29.0 - 471.9 |

| Rye Bran | Pinoresinol, Lariciresinol | 1.8 |

| Wheat Bran | Pinoresinol, Lariciresinol | 1.5 |

| Broccoli | Pinoresinol, Lariciresinol | 0.8 |

| Cabbage | Pinoresinol, Lariciresinol | 0.6 |

| Apricots | Matairesinol | 0.5 |

| Strawberries | Matairesinol | 0.2 |

| Green Tea (brewed) | Pinoresinol, Lariciresinol | 0.1 |

| Red Wine | Pinoresinol, Lariciresinol | 0.1 |

Table 2: Human Studies on Lignan Intake and Plasma/Serum Enterolactone Concentrations

| Study Population | Lignan Source/Dose | Duration | Baseline Enterolactone (nmol/L) | Post-intervention Enterolactone (nmol/L) | Fold Increase |

| Postmenopausal Women | Flaxseed (5g & 10g/day) | 7 weeks | 17.8 | 100.3 (5g), 162.7 (10g) | 5.6 - 9.1 |

| Healthy Adults | Flaxseed (25g/day) | 3 weeks | 13.9 | 158.4 | 11.4 |

| Men | High-lignan diet | 8 weeks | 21.4 | 45.9 | 2.1 |

| Finnish Adults (Observational) | High vs. Low Lignan Intake | Cross-sectional | 13.8 (men), 16.6 (women) - Median | - | - |

| Danish Adults (Observational) | High vs. Low Lignan Intake | Cross-sectional | 18.6 (men), 21.3 (women) - Median | - | - |

Table 3: Animal Studies on Lignan Supplementation and Enterolactone Concentrations

| Animal Model | Lignan Source/Dose | Duration | Tissue/Fluid | Enterolactone Concentration |

| Rats | Secoisolariciresinol diglucoside (SDG) (10mg/kg BW) | 4 days | Serum | 154 nmol/L |

| Mice | Flaxseed (10% of diet) | 16 weeks | Plasma | 1,120 nmol/L |

| Dairy Cows | Whole flaxseed (150 g/kg of dry matter) | 4 weeks | Milk | Increased linearly with intake |

Experimental Protocols

Accurate quantification of enterolactone is crucial for its validation as a biomarker. The following sections detail established methodologies for its extraction and analysis from biological matrices.

Sample Preparation: Extraction of Enterolactone from Plasma/Serum

a) Enzymatic Hydrolysis of Enterolactone Conjugates:

Enterolactone and its precursor, enterodiol, are primarily present in conjugated forms (glucuronides and sulfates) in circulation. To measure total enterolactone, enzymatic hydrolysis is required to release the free aglycone.

-

Materials:

-

Plasma or serum sample

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Ascorbic acid/EDTA solution

-

Internal standards (e.g., ¹³C₃-enterolactone)

-

-

Procedure:

-

To 500 µL of plasma/serum, add 50 µL of internal standard solution.

-

Add 500 µL of sodium acetate buffer.

-

Add 10 µL of ascorbic acid/EDTA solution to prevent oxidation.

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Incubate the mixture at 37°C for 16-24 hours.

-

Stop the reaction by adding 200 µL of 0.1 M HCl.

-

b) Solid-Phase Extraction (SPE):

SPE is a common method for cleaning up and concentrating enterolactone from the hydrolyzed sample.

-

Materials:

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed plasma/serum sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove polar impurities.

-

Elute the enterolactone with 3 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of mobile phase for LC-MS/MS).

-

Analytical Quantification

a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of enterolactone.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 20% to 80% B over 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Enterolactone: m/z 297 -> 133

-

¹³C₃-Enterolactone (Internal Standard): m/z 300 -> 136

-

-

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an alternative method but requires derivatization to increase the volatility of enterolactone.

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

The derivatized sample is then ready for GC-MS analysis.

-

-

GC-MS Conditions (Example):

-

Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min.

-

Ionization Mode: Electron Ionization (EI)

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized enterolactone.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The biological effects of enterolactone are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and the experimental workflow for enterolactone analysis.

Conclusion

Enterolactone serves as a robust and reliable biomarker for dietary lignan intake, offering valuable insights into the complex interplay between diet, gut microbiota, and host metabolism. The standardized analytical protocols outlined in this guide provide a framework for accurate and reproducible quantification, essential for clinical and research applications. Furthermore, the elucidation of its interactions with key signaling pathways, such as the estrogen receptor, PI3K/Akt, and MAPK/ERK pathways, underscores its potential as a therapeutic or chemopreventive agent. Continued research into the multifaceted roles of enterolactone will undoubtedly pave the way for novel strategies in personalized nutrition and drug development.

The Gut Microbiota's Role in Enterolactone Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a gut microbial metabolite of dietary lignans, which are polyphenolic compounds abundant in plant-based foods such as flaxseed, whole grains, and vegetables. Possessing a structure similar to endogenous estrogens, enterolactone has garnered significant attention for its potential role in human health, including its association with a reduced risk of hormone-dependent cancers and cardiovascular disease. The production of enterolactone is entirely dependent on the metabolic activity of specific gut bacteria, making the gut microbiome a critical factor in the bioavailability and bioactivity of dietary lignans. This technical guide provides an in-depth overview of the core gut bacteria involved in enterolactone production, the metabolic pathways they employ, quantitative data on conversion efficiencies, detailed experimental protocols for their study, and the key signaling pathways modulated by enterolactone.

Key Gut Bacteria in Enterolactone Production

The conversion of plant lignans, primarily secoisolariciresinol diglucoside (SDG), to enterolactone is a multi-step process carried out by a consortium of anaerobic bacteria. No single bacterial species has been identified that can perform the entire conversion. The process involves a series of deglycosylation, demethylation, dehydroxylation, and dehydrogenation reactions. The key bacterial players identified to date are summarized in Table 1.

Table 1: Gut Bacteria Involved in the Conversion of Secoisolariciresinol Diglucoside (SDG) to Enterolactone

| Metabolic Step | Bacterial Genera/Species | Reference(s) |

| Deglycosylation (SDG → Secoisolariciresinol (SECO)) | Bacteroides spp. (B. distasonis, B. fragilis, B. ovatus), Clostridium spp. (C. cocleatum, C. saccharogumia) | [1] |

| Demethylation (SECO → Dihydroxyenterodiol) | Peptostreptococcus productus, Eubacterium spp. (E. limosum), Blautia producta | [2][3] |

| Dehydroxylation (Dihydroxyenterodiol → Enterodiol) | Eggerthella lenta | [3][4] |

| Dehydrogenation (Enterodiol → Enterolactone) | Lactonifactor longoviformis | [3] |

The Metabolic Pathway of Enterolactone Production

The primary dietary precursor for enterolactone is secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed. The metabolic pathway from SDG to enterolactone is a four-step process mediated by the gut microbiota.

Quantitative Data on Enterolactone Production

The efficiency of enterolactone production varies significantly between individuals, largely due to differences in the composition and activity of their gut microbiota. In vitro studies using human fecal inocula have provided insights into the conversion rates of lignan precursors.

Table 2: In Vitro Conversion of Secoisolariciresinol Diglucoside (SDG) by Human Fecal Microbiota

| Study Duration | Precursor | Enterodiol Conversion (%) | Enterolactone Conversion (%) | Reference |

| 24 hours | Secoisolariciresinol (SECO) | 4 - 18 | 0.2 - 6 | [5] |

Note: Conversion rates are highly variable and depend on the individual's gut microbiota composition.

One study quantified the abundance of enterodiol- and enterolactone-producing bacteria in human fecal samples.[4] The concentration of bacteria capable of producing enterodiol was found to be approximately 6 x 10⁸ CFU per gram of feces, while bacteria that catalyze the formation of enterolactone were present at a lower mean concentration of about 3 x 10⁵ CFU per gram of feces.[4]

Experimental Protocols

Anaerobic Culturing of Lignan-Metabolizing Bacteria

Objective: To isolate and cultivate anaerobic bacteria from fecal samples capable of metabolizing lignans.

Materials:

-

Fresh fecal sample

-

Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

-

Pre-reduced, anaerobically sterilized (PRAS) media. A suitable basal medium is Brain Heart Infusion (BHI) agar or broth, supplemented with:

-

Hemin (5 µg/mL)

-

Vitamin K1 (1 µg/mL)

-

Yeast extract (0.5%)

-

L-cysteine HCl (0.05%) as a reducing agent

-

Resazurin (0.0001%) as an anaerobic indicator

-

Lignan precursor (e.g., SDG or SECO) at a suitable concentration (e.g., 10-100 µM)

-

-

Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Syringes and needles for anaerobic transfers

Protocol:

-

Prepare the anaerobic medium in a flask, bring to a boil to remove dissolved oxygen, and then cool under a stream of oxygen-free gas (e.g., N₂/CO₂ mix).

-

Dispense the medium into Hungate tubes or serum bottles inside an anaerobic chamber.

-

Seal the tubes/bottles and autoclave.

-

Prepare serial dilutions of the fecal sample in anaerobic dilution blanks (e.g., PRAS peptone-yeast extract broth).

-

Inoculate the prepared media with the fecal dilutions. For solid media, use the spread plate or pour plate technique.

-

Incubate the cultures under anaerobic conditions at 37°C.

-

Monitor for growth and for the conversion of the lignan precursor to its metabolites using analytical techniques such as HPLC or GC-MS.

-

Isolate individual colonies from agar plates and subculture to obtain pure cultures.

Identification of Bacteria by 16S rRNA Gene Sequencing

Objective: To identify the isolated bacteria based on their 16S rRNA gene sequence.

Materials:

-

Bacterial culture

-

DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

-

PCR thermocycler

-

Universal primers for the 16S rRNA gene (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3' and 1492R: 5'-GGTTACCTTGTTACGACTT-3')

-

Taq DNA polymerase and dNTPs

-

Agarose gel electrophoresis system

-

DNA sequencing service

Protocol:

-

Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.

-

Perform PCR to amplify the 16S rRNA gene. A typical PCR program is:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1.5 minutes

-

-

Final extension: 72°C for 10 minutes

-

-

Verify the PCR product by agarose gel electrophoresis. A band of approximately 1500 bp should be visible.

-

Purify the PCR product.

-

Send the purified PCR product for Sanger sequencing.

-

Compare the obtained sequence with databases such as the National Center for Biotechnology Information (NCBI) GenBank using the Basic Local Alignment Search Tool (BLAST) to identify the bacterial species.

Quantification of Enterolactone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify enterolactone and its precursors in bacterial cultures or fecal samples.

Materials:

-

Bacterial culture supernatant or fecal sample

-

Internal standard (e.g., deuterated enterolactone)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Sample Preparation:

-

To a known volume of culture supernatant or a weighed amount of homogenized fecal sample, add the internal standard.

-

Acidify the sample (e.g., with HCl to pH 2-3).

-

Extract the lignans with an organic solvent. Repeat the extraction multiple times.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatizing agent.

-

Heat the sample (e.g., at 70°C for 30 minutes) to facilitate the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the compounds.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.

-

Signaling Pathways Modulated by Enterolactone

Enterolactone can influence several key signaling pathways in host cells, which may underlie its observed health effects.

Estrogen Receptor Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][7][8] Its effects are tissue-specific.[7][8]

Insulin-like Growth Factor-1 (IGF-1) Signaling

Enterolactone has been shown to inhibit the IGF-1 signaling pathway, which is often dysregulated in cancer.[9][10] It can inhibit the activation of the IGF-1 receptor (IGF-1R) and its downstream signaling cascades.[9][10]

Nuclear Factor-kappaB (NF-κB) Signaling

Enterolactone can modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12] It has been shown to prevent the degradation of IκB, thereby inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[12]

Conclusion

The production of enterolactone from dietary lignans is a complex process orchestrated by a specific consortium of gut bacteria. Understanding the key bacterial players, their metabolic capabilities, and the factors influencing their activity is crucial for harnessing the health benefits associated with enterolactone. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interplay between diet, the gut microbiome, and host health. Furthermore, elucidating the molecular mechanisms through which enterolactone modulates host signaling pathways will be pivotal for the development of novel therapeutic and preventive strategies for a range of chronic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utupub.fi [utupub.fi]

- 7. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL) is a mammalian lignan metabolite derived from the microbial transformation of dietary plant lignans, abundant in sources like flaxseed, whole grains, and vegetables.[1][2] Possessing a dibenzylbutyrolactone structure, enterolactone exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential role in the prevention and treatment of hormone-dependent cancers and other chronic diseases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of enterolactone. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a summary of its pharmacokinetic profile and in vitro potency. Furthermore, this guide visualizes the primary signaling pathways modulated by enterolactone, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

Enterolactone is chemically known as (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one. Its structure features a central γ-butyrolactone ring with two 3-hydroxyphenylmethyl substituents at the C3 and C4 positions.

| Identifier | Value |

| IUPAC Name | (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |

| SMILES | C1--INVALID-LINK--Cc2cccc(c2)O">C@HCc3cccc(c3)O |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| CAS Number | 78473-71-9 |

Physicochemical Properties

A summary of the key physicochemical properties of enterolactone is provided in the table below.

| Property | Value | Reference |

| Melting Point | 141-143 °C | [5] |

| Water Solubility | Practically insoluble | [6] |

| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL) | [5] |

| pKa (Strongest Acidic) | 9.89 | N/A |

| logP | 2.8 | N/A |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of enterolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of enterolactone is expected to show distinct signals for the aromatic protons of the two hydroxyphenyl groups, the benzylic protons, and the protons of the butyrolactone ring.

-

¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of enterolactone in biological matrices.[9] Under electrospray ionization (ESI) in negative mode, enterolactone typically forms a deprotonated molecule [M-H]⁻ at m/z 297.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of enterolactone will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include:[4][10][11][12]

-

A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups.

-

A strong absorption band around 1770-1750 cm⁻¹ corresponding to the C=O stretching of the γ-butyrolactone ring.

-

Bands in the 1600-1450 cm⁻¹ region attributed to the C=C stretching of the aromatic rings.

-

C-O stretching bands in the 1300-1000 cm⁻¹ region.

Biological Activities and Signaling Pathways

Enterolactone modulates several key signaling pathways implicated in cell growth, inflammation, and hormone regulation.

Estrogen Receptor (ER) Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context and the endogenous estrogen levels.[3][13] This interaction is a key mechanism behind its potential effects on hormone-dependent cancers.

Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

Enterolactone has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[14][15][16] This pathway is critical for cell proliferation and survival, and its inhibition by enterolactone contributes to its anti-cancer properties.

Nuclear Factor-kappaB (NF-κB) Signaling

Enterolactone can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[6][17][18] By inhibiting NF-κB activation, enterolactone exerts anti-inflammatory effects.

Quantitative Data

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) of enterolactone has been determined in various cancer cell lines, demonstrating its anti-proliferative effects.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| MCF-7 | Breast Cancer | >100 | 72h | [19] |

| MDA-MB-231 | Breast Cancer | 50-100 | 72h | [20] |

| PC-3 | Prostate Cancer | 10-50 | 72h | [19] |

| HepG2 | Liver Cancer | 10-50 | 72h | [19] |

| HT-29 | Colon Cancer | >100 | 72h | [19] |

| DLD1 | Colon Cancer | >100 | 72h | [21] |

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of enterolactone in humans.

| Parameter | Value | Condition | Reference |

| Tₘₐₓ (h) | 15.4 ± 4.5 | Single dose of SDG | [22] |

| Cₘₐₓ (nmol/L) | 4.8 ng/ml | Single dose of HMRlignan | [13][23] |

| t₁/₂ (h) | 7.3 ± 2.6 | Single dose of SDG | [22] |

| AUC (nmol·h/L) | 1184 ± 846 | Single dose of SDG | [22] |

SDG: Secoisolariciresinol diglucoside, a precursor to enterolactone. HMRlignan: 7-hydroxymatairesinol, another precursor.

Experimental Protocols

Chemical Synthesis of (-)-Enterolactone

This protocol describes a four-step semi-synthesis of enantiomerically pure (-)-enterolactone from hydroxymatairesinol, a readily available lignan from Norway spruce.[3][22]

Step 1: Hydrogenation of Hydroxymatairesinol to Matairesinol

-

Dissolve hydroxymatairesinol in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under pressure until the reaction is complete, monitoring by TLC or HPLC.

-

Filter the catalyst and evaporate the solvent to obtain matairesinol.

Step 2: Esterification of Matairesinol

-

Dissolve the matairesinol in an appropriate solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine) and triflic anhydride at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion to form the matairesinyl 4,4'-bistriflate.

-

Purify the product using column chromatography.

Step 3: Deoxygenation to 3,3'-Dimethylenterolactone

-

Dissolve the matairesinyl 4,4'-bistriflate in a suitable solvent mixture (e.g., dimethylformamide and water).

-

Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).

-

Heat the reaction mixture under an inert atmosphere.

-

Purify the resulting 3,3'-dimethylenterolactone by column chromatography.

Step 4: Demethylation to (-)-Enterolactone

-

Dissolve 3,3'-dimethylenterolactone in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution and add a demethylating agent (e.g., boron tribromide).

-

Allow the reaction to proceed to completion.

-

Quench the reaction and purify the final product, (-)-enterolactone, by column chromatography.

Extraction of Lignan Precursors from Flaxseed

This protocol outlines a general procedure for the extraction of secoisolariciresinol diglucoside (SDG), a major precursor of enterolactone, from flaxseed.[2][20][24]

-

Defatting: Mill the flaxseed and defat it using a non-polar solvent like hexane in a Soxhlet apparatus.

-

Extraction: Extract the defatted flax meal with an aqueous alcohol solution (e.g., 70% ethanol or methanol) at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Hydrolysis: Concentrate the extract and subject it to alkaline hydrolysis (e.g., with 1 M NaOH) to cleave the ester linkages of the lignan polymer and release SDG.

-

Purification: Neutralize the hydrolysate and purify the SDG using column chromatography (e.g., on silica gel or a polymeric adsorbent resin).

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of enterolactone in human plasma.[25]

-

Sample Preparation: To a plasma sample, add an internal standard (e.g., ¹³C-labeled enterolactone).

-

Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of enterolactone.

-

Liquid-Liquid Extraction: Extract the enterolactone from the plasma matrix using an organic solvent (e.g., diethyl ether).

-

LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable mobile phase, and inject it into an LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for enterolactone and its internal standard.

-

Conclusion

Enterolactone continues to be a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a consolidated resource on its chemical structure, properties, and mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable reference for researchers and professionals engaged in the study and development of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methodologies for its clinical application.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors Explaining Interpersonal Variation in Plasma Enterolactone Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of enterolactone and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Below the Surface: IGF-1R Therapeutic Targeting and Its Endocytic Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serum enterolactone concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

Enterolactone and its Effects on Hormone-Dependent Cancers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-lignan precursors found in foods such as flaxseeds, whole grains, and vegetables.[1][2] As a phytoestrogen, enterolactone has garnered significant attention for its potential role in the prevention and treatment of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3] Epidemiological studies have often, though not always, linked higher circulating levels of enterolactone with a reduced risk and improved prognosis for these malignancies.[1][4] Its anticancer effects are attributed to a multifactorial mechanism of action that includes modulation of hormone signaling pathways, inhibition of aromatase, induction of apoptosis, and cell cycle arrest.[1][5][6][7] This technical guide provides a comprehensive overview of the biosynthesis of enterolactone, its detailed mechanisms of action against hormone-dependent cancers, a summary of quantitative efficacy data from in vitro and in vivo studies, and detailed protocols for key experimental methodologies used in its evaluation.

Introduction: Biosynthesis and Bioavailability of Enterolactone

Enterolactone is not directly consumed in the diet; instead, it is the end-product of the metabolic conversion of plant lignans by the intestinal microflora.[2][8] Plant lignans, such as secoisolariciresinol diglucoside (SDG) from flaxseed and matairesinol, are first hydrolyzed and deglycosylated by gut bacteria.[9][10] These precursors are then converted into the mammalian lignans, enterodiol (END) and subsequently enterolactone (ENL).[2][9] Enterodiol can be oxidized to form enterolactone.[2] This bioconversion is a complex process involving O-demethylation, dehydroxylation, and dehydrogenation steps mediated by various bacterial species, including Ruminococcus, Bacteroides, and Eggerthella lenta.[9] The production and bioavailability of enterolactone vary significantly among individuals, influenced by diet, gut microbiome composition, and antibiotic use.[4][8] Once formed, enterolactone is absorbed into the bloodstream, where it can exert its biological effects before being excreted in the urine.[2]

Mechanisms of Action in Hormone-Dependent Cancers

Enterolactone exerts its anticancer effects through a combination of hormonal and non-hormonal mechanisms. These activities collectively contribute to the inhibition of cancer cell proliferation, survival, and metastasis.[1]

Hormonal Pathway Modulation

-

Estrogen Receptor (ER) Interaction: Enterolactone has a structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[5] It acts as a selective estrogen receptor modulator (SERM), capable of exerting weak estrogenic or anti-estrogenic effects depending on the cellular context and endogenous estrogen levels. In hormone-responsive breast cancer, it can compete with the more potent 17β-estradiol for ER binding, thereby inhibiting estrogen-driven cell proliferation.[5][11] Studies show that enterolactone and its precursor enterodiol have different impacts on ERα transcriptional activation, with enterolactone being less efficient at inducing the AF-1 transactivation function.[11]

-